molecular formula C13H13NO4 B12881880 (4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 41888-65-7

(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No.: B12881880
CAS No.: 41888-65-7
M. Wt: 247.25 g/mol
InChI Key: ABAKBSGPUNJZIZ-UXBLZVDNSA-N
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Description

4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 3 and 4 positions, attached to an oxazol-5(4H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and oxazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to stabilize microtubules and activate reactive oxygen species, leading to apoptosis in cancer cells . The compound’s methoxy groups and oxazolone ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one can be compared with other similar compounds, such as:

The uniqueness of 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

41888-65-7

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO4/c1-8-14-10(13(15)18-8)6-9-4-5-11(16-2)12(7-9)17-3/h4-7H,1-3H3/b10-6+

InChI Key

ABAKBSGPUNJZIZ-UXBLZVDNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1

Origin of Product

United States

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